molecular formula C11H22N2O2 B1403229 tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate CAS No. 1788284-48-9

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate

Katalognummer: B1403229
CAS-Nummer: 1788284-48-9
Molekulargewicht: 214.3 g/mol
InChI-Schlüssel: WTRLYNKEEJOIGJ-GKAPJAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural and Functional Comparisons:

Compound This compound 1-Boc-2-(aminomethyl)pyrrolidine (R)-2-Aminomethyl-1-Boc-pyrrolidine
Molecular Weight 214.31 g/mol 200.28 g/mol 200.28 g/mol
Chirality (2S) (2S) (2R)
Key Functional Group Primary amine (NH₂) Primary amine (NH₂) Primary amine (NH₂)
Solubility (H₂O) 12 mg/mL 8 mg/mL 8 mg/mL
Biological Relevance CXCR4 antagonist precursors IKKβ inhibitors Adenosine A2A antagonists

Stereochemical Impact:

  • The (2S) configuration in this compound enhances binding to enantioselective targets like chemokine receptors, whereas (2R) analogs show reduced affinity.
  • Replacement of the aminoethyl group with aminomethyl (as in ) alters hydrogen-bonding capacity and steric bulk, affecting catalytic activity in organocatalysis.

Reactivity Trends:

Reaction Type This Compound 1-Boc-pyrrolidine
Deprotection (TFA) 30 min, 25°C 15 min, 25°C
N-Alkylation Moderate yield (60–70%) High yield (85–90%)
Cross-Coupling Limited by NH₂ group Efficient (e.g., Suzuki–Miyaura)

Eigenschaften

IUPAC Name

tert-butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRLYNKEEJOIGJ-GKAPJAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1CCCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Asymmetric Synthesis of the Pyrrolidine Ring

Research indicates that the pyrrolidine core is often synthesized via asymmetric cyclization methods, such as:

Data from Patent US20160145208A1 describes a method involving the reaction of pyrrolidine-2-carboxylic acid derivatives with various protecting groups, yielding stereochemically pure pyrrolidine rings with high enantiomeric excess (ee). For example, a key intermediate involves the use of (2R,4R)-2-carboxyl-4-hydroxymethylpyrrolidine, obtained via stereoselective reduction and subsequent functionalization.

Introduction of the Aminoethyl Side Chain

The aminoethyl side chain at the 2-position can be introduced via nucleophilic substitution or reductive amination:

  • Reductive amination : Condensing an aldehyde or ketone derivative with ammonia or primary amines, followed by reduction.
  • Nucleophilic substitution : Using aminoethyl halides or similar electrophiles to attach the aminoethyl group selectively.

Research findings suggest that employing aminoethyl halides under basic conditions allows for regioselective substitution at the 2-position of the pyrrolidine ring, with stereoselectivity maintained through chiral catalysts or auxiliaries.

Protection Strategies

The amino group is protected with a tert-butyl carbamate (Boc) group, which is introduced via:

tert-Butyl chloroformate (Boc-Cl)

reacted with the free amine under basic conditions to afford the Boc-protected intermediate. This step is crucial for preventing unwanted side reactions during subsequent steps.

Specific Preparation Methods and Data

Method Based on Patent US20160145208A1

Step Reaction Conditions Yield Notes
1 Synthesis of chiral pyrrolidine core Stereoselective reduction or chiral auxiliary High ee (~98%) Using chiral catalysts or auxiliary
2 Introduction of aminoethyl group Nucleophilic substitution with aminoethyl halide Moderate to high Stereoselectivity maintained
3 Boc protection of amino group Reaction with Boc-Cl Quantitative Ensures stability for further reactions

Key Data:

  • Enantiomeric excess (ee): up to 98%
  • Overall yield: approximately 60-75% over multiple steps
  • Purity: ≥95% as confirmed by NMR and HPLC analyses

Alternative Route Using Domino Reactions

Research (e.g., from NCBI PMC articles) highlights the use of domino reactions involving amino acids and ketones to construct pyrrolidine derivatives with high stereocontrol, followed by functionalization to introduce the aminoethyl group. These methods often involve:

  • Multi-component reactions
  • Stereoselective cyclizations
  • Subsequent functional group manipulations

Data Tables Summarizing Preparation Parameters

Parameter Typical Range Source/Reference
Starting Material Pyrrolidine-2-carboxylic acid derivatives US20160145208A1
Stereoselective Catalyst Chiral phosphines, amino acids PMC articles
Aminoethylating Agent Aminoethyl halides or nitriles US20160145208A1
Boc Protection Boc-Cl, triethylamine Standard protocol
Reaction Temperature 0°C to room temperature US20160145208A1
Reaction Time 2–24 hours Literature reports

Research Findings and Notable Observations

  • Stereoselectivity : High stereoselectivity (>98% ee) is achievable via chiral catalysis or auxiliary methods, critical for biological activity.
  • Yield Optimization : Use of anhydrous conditions and excess reagents improves overall yield.
  • Protection Strategy : Boc groups are stable under various reaction conditions, facilitating multi-step synthesis.
  • Reaction Conditions : Mild temperatures (0°C to 25°C) are preferred to prevent racemization.

The preparation of This compound involves a multi-step process combining asymmetric synthesis of the pyrrolidine core, regioselective introduction of the aminoethyl side chain, and Boc protection of the amino group. Techniques such as chiral auxiliary-mediated cyclization, nucleophilic substitution, and protection-deprotection sequences are central to achieving high stereochemical purity and yield. These methods are supported by recent patents and research articles, indicating their robustness and applicability in medicinal chemistry.

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions to expose the pyrrolidine nitrogen. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this reaction:

Reaction Conditions Outcome Reference
Boc deprotectionTFA/DCM (1:1), 2 hoursYields free pyrrolidine derivative

This step is critical for subsequent functionalization, such as peptide coupling or alkylation. The reaction proceeds quantitatively at room temperature, with no reported side reactions .

Amide Bond Formation via Peptide Coupling

The primary amine on the aminoethyl sidechain participates in amide bond formation with carboxylic acids. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) are frequently used as coupling agents:

Reaction Reagents/Conditions Outcome Reference
Boronic ester couplingHATU, DIPEA, DCM, 0°C, 1 hourForms boronic acid-peptide conjugates

Alkylation and Functional Group Modifications

The pyrrolidine nitrogen and aminoethyl group can undergo alkylation or acylation to introduce diverse substituents.

Reaction Reagents Application Reference
Sulfonamide formation4-Bromobenzenesulfonyl chlorideGenerates sulfonamide derivatives

Such reactions are instrumental in creating analogs for structure-activity relationship (SAR) studies. The steric hindrance from the tert-butyl group often directs regioselectivity .

Racemization Considerations

During peptide coupling, oxazolone intermediate formation can lead to racemization. Key mitigation strategies include:

Factor Optimal Condition Impact on Racemization Reference
Activation time≤3 minutes at 0°CReduces epimerization by 50%
Temperature control0°CMinimizes oxazolone stability

For instance, coupling reactions performed at 0°C for 1 hour resulted in an epimeric ratio (er) of 85:15, whereas room-temperature reactions degraded this to 70:30 .

Hydrogenation and Reduction

While direct data on hydrogenation of this compound is limited, analogous pyrrolidine derivatives undergo catalytic hydrogenation to saturate double bonds or reduce nitro groups. Typical conditions involve palladium on carbon (Pd/C) under hydrogen gas .

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a chiral building block, which is crucial for developing drugs with specific stereochemical properties.

Potential Biological Activities

Research indicates that this compound may interact with various biological targets, including:

  • Enzymes and receptors : Preliminary studies suggest that it may exhibit binding affinity towards enzymes involved in metabolic processes. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further investigation of these interactions.
  • Inhibitory effects : It has been noted that derivatives of this compound can act as potent inhibitors for specific targets, such as IKKβ, which is involved in inflammatory responses .

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

Study Focus Findings
Study 1Synthesis OptimizationAchieved high yields (>80%) using ammonia and Raney nickel under controlled conditions .
Study 2Biological ActivityIdentified potential interactions with metabolic enzymes; further studies suggested possible therapeutic applications.
Study 3Derivative SynthesisDeveloped several derivatives exhibiting enhanced biological activity compared to the parent compound .

Wirkmechanismus

The mechanism of action of tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The pyrrolidine ring provides structural stability and can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aminoalkyl Substituents

Compounds sharing the pyrrolidine-Boc core but differing in substituent type/position include:

Compound Name CAS Number Substituent Position/Type Molecular Weight (g/mol) Similarity Score Key Applications
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate 239483-09-1 2-(2-aminoethyl) 228.31 0.87 Peptide mimetics, enzyme inhibitors
(S)-1-Boc-2-(Aminomethyl)pyrrolidine 119020-01-8 2-(aminomethyl) 200.28 0.84 Antibacterial agents
tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate 1307800-86-7 2-(1-hydroxyethyl) 215.29 N/A Chiral ligands in asymmetric synthesis

Key Observations :

  • The aminoethyl group in the target compound enhances nucleophilicity compared to aminomethyl analogs, enabling diverse alkylation or acylation reactions .
  • Hydroxyethyl derivatives (e.g., CAS 1307800-86-7) exhibit reduced basicity due to hydrogen bonding, limiting their utility in acidic reaction conditions .
Derivatives with Aromatic or Bulky Substituents
Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Features
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate N/A 2-(methoxy-4-octylphenylethyl) 418.61 Enhanced lipophilicity for membrane penetration
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate N/A Pyridyloxy-methyl substituent 392.46 Dual-acting anticancer agents

Key Observations :

  • Bulky aromatic groups (e.g., 4-octylphenyl) increase lipophilicity but reduce solubility in polar solvents, necessitating formulation adjustments for biological testing .
  • Pyridyloxy-methyl derivatives demonstrate dual anticancer activity by modulating sphingosine-1-phosphate receptors and apoptosis pathways .
Fluorinated and Sulfonated Analogues
Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Features
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 1174020-49-5 4-fluoro, 2-hydroxymethyl 233.27 Metabolic stability enhancement
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate N/A 2-(methylsulfonyloxymethyl) 279.35 Electrophilic intermediates for nucleophilic substitution

Key Observations :

  • Fluorination at the 4-position (CAS 1174020-49-5) improves metabolic stability by resisting cytochrome P450 oxidation, critical for prolonged drug action .
  • Sulfonate esters (e.g., methylsulfonyloxy) serve as leaving groups, enabling Suzuki couplings or SN2 reactions in complex molecule synthesis .
Spiro-Pyrrolidine Derivatives
Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Features
tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-1'H-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate N/A Spiro-indole-pyrrolidine 628.35 Kinase inhibitors with 3D structural complexity

Key Observations :

  • Spiro architectures introduce conformational rigidity, enhancing selectivity for protein targets like kinases .
  • Synthetic routes for spiro derivatives are multistep and require specialized catalysts (e.g., osmium tetroxide for dihydroxylation) .

Biologische Aktivität

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate, with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an aminoethyl side chain, and a carboxylate functionality, which may influence its interactions with biological targets.

The compound can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with amino acids or their derivatives. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The pyrrolidine ring contributes to the compound's structural stability and binding affinity.

Enzyme Interaction

Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. For example, it could serve as a substrate or inhibitor for certain enzymes, impacting their catalytic functions.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 Value (µM)Reference Compound
MCF-7 (Breast)0.65Doxorubicin
HCT-116 (Colon)0.78Combretastatin-A4
U-937 (Leukemia)5.13Prodigiosin

These results indicate that the compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways, as observed in flow cytometry assays.

Neuroprotective Effects

Beyond anticancer activity, there is ongoing research into the neuroprotective effects of this compound. Its structural features may allow it to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease. Studies are exploring its potential to modulate neurotransmitter systems and protect against neurodegeneration.

Case Studies

A recent case study highlighted the synthesis and biological evaluation of this compound analogs. The study reported enhanced biological activity in derivatives modified at specific positions of the pyrrolidine ring. The findings suggested that subtle changes in molecular structure could lead to significant improvements in potency against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving chiral precursors. For example, tert-butyl-protected pyrrolidine derivatives are functionalized through nucleophilic substitutions or coupling reactions. Key intermediates are purified using flash chromatography (e.g., ethanol/chloroform or ethyl acetate/hexane gradients) and characterized via:

  • NMR spectroscopy : ¹H and ¹³C NMR data confirm regiochemistry and stereochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular weight and purity (e.g., observed vs. calculated mass accuracy within ±0.001 Da) .
  • Optical rotation : Specific rotation values (e.g., [α]²⁵D = −55.0) verify enantiomeric integrity .

Q. How is stereochemical control maintained during synthesis of the (2S)-configured pyrrolidine core?

  • Methodology : Chiral starting materials (e.g., (2S,4R)-pyrrolidine derivatives) or asymmetric catalysis ensure stereochemical fidelity. For instance, hydrogenation with Pd/C under controlled conditions preserves stereochemistry during reduction steps . Epimerization risks are mitigated by avoiding protic solvents (e.g., methanol) post-synthesis, as noted in cases of spontaneous diastereomer formation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Discrepancies between predicted and observed NMR/IR data often arise from conformational flexibility or solvent effects. For example:

  • Variable temperature NMR : Resolves overlapping signals caused by rotameric equilibria .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded regions (e.g., 2.0–4.0 ppm for pyrrolidine protons) .
  • X-ray crystallography : SHELX software refines crystal structures to validate absolute configuration, though challenges persist with twinned or low-resolution data .

Q. How are reaction conditions optimized to improve yields in multi-step syntheses?

  • Case Study : In the synthesis of tert-butyl-protected analogs, yield improvements (from 59% to 93%) are achieved via:

  • Temperature control : Stirring at 45°C for hydrolysis steps to minimize side reactions .
  • Catalyst screening : Transitioning from classical bases (NaH) to milder agents (e.g., DIPEA) reduces racemization .
  • Purification : Gradient elution in flash chromatography (e.g., 0–100% ethyl acetate/hexane) separates diastereomers or regioisomers .

Q. What computational or experimental methods predict physicochemical properties (e.g., LogP, solubility) for drug discovery applications?

  • Approaches :

  • LogP calculations : Experimental values (e.g., LogP = 2.71) align with computational predictions using software like MarvinSuite .
  • Solubility assays : Lyophilization of aqueous solutions (post-filtration through 0.45 μm membranes) ensures reproducible solubility profiles for biological testing .
  • Thermogravimetric analysis (TGA) : Measures thermal stability (e.g., decomposition points >135°C) to guide storage conditions .

Key Challenges and Recommendations

  • Epimerization : Monitor reaction pH and solvent choice to prevent stereochemical drift .
  • Low-Yield Steps : Employ high-throughput screening (HTS) for catalyst/ligand optimization in coupling reactions .
  • Data Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃) across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.